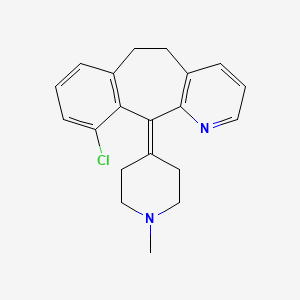

8-Dechloro-10-chloro-N-methyl Desloratadine

Description

Properties

IUPAC Name |

15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMDPRYKTDFAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

8-Dechloro-10-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Dechloro-10-chloro-N-methyl Desloratadine is primarily used in pharmaceutical research as a reference standard and impurity in the quality control of Loratadine and its derivatives. It helps in the identification and quantification of impurities in drug formulations, ensuring the safety and efficacy of the final product. Additionally, it may be used in studies related to the metabolism and degradation of antihistamines.

Mechanism of Action

As an impurity of Loratadine, 8-Dechloro-10-chloro-N-methyl Desloratadine does not have a well-defined mechanism of action. Loratadine itself is a second-generation tricyclic antihistamine that selectively antagonizes peripheral H1 receptors, preventing the action of histamine and alleviating allergic symptoms . The impurity may share some structural similarities but does not exhibit the same pharmacological effects.

Comparison with Similar Compounds

8-Dechloro-10-chloro-N-methyl Desloratadine is similar to other Loratadine impurities and derivatives, such as:

N-Methyl Desloratadine: An isomer with similar structural features but different chemical properties.

8-Bromo-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another related compound used in pharmaceutical research.

Loratadine: The parent compound, widely used as an antihistamine.

The uniqueness of this compound lies in its specific structural modifications, which make it a valuable reference standard in the quality control of Loratadine formulations.

Biological Activity

8-Dechloro-10-chloro-N-methyl Desloratadine is a derivative of Desloratadine, which is primarily known as a non-sedative antihistamine used to treat allergic symptoms. This compound is often encountered as an impurity during the synthesis of Desloratadine and has garnered interest for its potential biological activities and implications in pharmaceutical quality control.

This compound can be synthesized as a byproduct in the manufacturing process of Desloratadine. The synthesis typically involves several chemical reactions, including acylation and reduction, which are critical for producing various substituted derivatives of Desloratadine .

Synthesis Pathway

The general pathway for synthesizing this compound includes:

- Starting Material : Desloratadine.

- Reagents : Various acylating agents and solvents.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

Biological Activity

The biological activity of this compound has not been extensively studied; however, its interactions and effects can be inferred from related compounds and preliminary studies.

Antihistaminic Activity

As a derivative of Desloratadine, this compound may exhibit antihistaminic properties, although its specific efficacy has not been clearly defined in clinical settings. The primary action mechanism involves blocking H1 receptors, thereby reducing allergic responses .

Interaction with Cytochrome P450 Enzymes

Preliminary findings suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could affect the pharmacokinetics of co-administered drugs, potentially altering their efficacy and safety profiles .

Comparative Analysis with Related Compounds

A comparison with similar compounds provides insight into the unique characteristics of this compound:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Desloratadine | High | Antihistamine | Main therapeutic agent |

| Loratadine | Moderate | Antihistamine | Parent compound |

| Cetirizine | Moderate | Antihistamine | Different chlorine substitution |

| Fexofenadine | Low | Antihistamine | Distinct pharmacokinetic profile |

This table highlights that while this compound shares structural similarities with other antihistamines, its role is primarily as an impurity rather than a therapeutic agent.

Preparation Methods

Base-Catalyzed Hydrolysis of Loratadine

The process begins with Loratadine (modus ponens A-I), dissolved in a 55–75% alcoholic solvent (e.g., methanol) under nitrogen protection. Potassium hydroxide (KOH) is added to initiate hydrolysis, selectively removing the ethoxycarbonyl group. The reaction is heated to 70–75°C, followed by a gradient temperature program to optimize yield and minimize side products:

| Temperature Range (°C) | Duration (Hours) | Purpose |

|---|---|---|

| 70–75 → 80–85 | 2–3 | Initiate dechlorination |

| 80–85 → 100 | 2–3 | Promote N-methylation |

| 100 → 70–75 | 2–3 | Stabilize intermediate |

During this phase, this compound forms via two concurrent reactions:

Byproduct Formation Dynamics

The impurity’s yield correlates with reaction time and KOH concentration. Prolonged heating above 80°C increases N-methylation but risks over-dechlorination. Optimal conditions balance purity and byproduct generation:

| Parameter | Optimal Range | Impact on Impurity Yield |

|---|---|---|

| KOH concentration | 10–15% w/v | Higher values increase methylation |

| Methanol concentration | 60–70% v/v | Enhances methyl donor availability |

| Reaction pH | 12.5–13.5 | Favors dechlorination |

Purification and Isolation Techniques

Post-synthesis, this compound is isolated from Desloratadine using multistep purification:

Solvent Extraction

The crude product is extracted with ethyl acetate (1/3–1/2 volume) at 0–30°C to separate polar byproducts. This step achieves ~80% impurity removal.

Decolorization and Recrystallization

Activated carbon (2–5% w/w) is added to ethyl acetate solutions at 70–80°C to adsorb colored impurities. Subsequent cooling to 15–25°C induces crystallization, yielding this compound with ≥95% purity.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing challenges in reproducibility and cost-efficiency:

Temperature Control Systems

Industrial reactors employ automated gradient temperature controllers to maintain precision (±1°C), critical for minimizing batch-to-batch variability.

Waste Management

Ethyl acetate recovery systems reduce solvent costs by 40%, while KOH-neutralized wastewater is treated via ion exchange to meet environmental standards.

Comparative Analysis of Synthetic Routes

While the patent method is dominant, alternative pathways have been explored:

Analytical Characterization

Quality control relies on advanced chromatographic techniques:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for 8-Dechloro-10-chloro-N-methyl Desloratadine to improve yield and purity?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield and purity. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For example, a 2<sup>k</sup> factorial design can screen critical factors, followed by a central composite design for refinement.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA HCS-compliant practices:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (H335) .

- Spill Management : Employ absorbent materials (e.g., vermiculite) for containment, followed by disposal per local regulations .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC-MS : Quantify purity and detect impurities using high-resolution columns (e.g., Chromolith HPLC) .

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, cross-referencing with NIST spectral libraries .

- XRD : Analyze crystallinity to assess stability under varying storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during the characterization of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

- Isotopic Labeling : Use deuterated solvents or <sup>15</sup>N-labeled analogs to isolate signal interference .

- Error Analysis : Quantify instrument precision via repeated measurements and apply statistical filters (e.g., Grubbs’ test for outliers) .

Q. What computational strategies can predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways and transition states, focusing on chlorine substitution effects .

- Machine Learning (ML) : Train models on existing kinetic data to predict degradation rates under varying pH/temperature conditions .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar media .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotope Tracing : Synthesize <sup>13</sup>C-labeled analogs and track metabolic byproducts via LC-MS .

- Enzyme Inhibition Assays : Use recombinant cytochrome P450 enzymes to identify primary metabolic routes .

- In Silico Metabolism Prediction : Apply software like MetaDrug to simulate phase I/II metabolism and prioritize in vitro validation .

Data Contradiction and Validation

Q. What methodologies are recommended for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to account for bioavailability differences .

- Tissue-Specific Profiling : Use microdialysis or MALDI imaging to quantify compound distribution in target organs .

- Dose-Response Reassessment : Conduct staggered dosing studies to identify nonlinear effects .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Pathway Enrichment Analysis : Use tools like Ingenuity Pathway Analysis (IPA) to link gene/protein expression changes to known signaling networks .

- Network Pharmacology : Construct compound-target-disease networks using STRING or Cytoscape .

- Cross-Study Validation : Compare results with public databases (e.g., ChEMBL, PubChem) to confirm reproducibility .

Experimental Design Tables

Table 1 : Example factorial design for synthesis optimization (2<sup>3</sup> design)

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 0.5 | 1.5 |

| Solvent Ratio | 1:1 (EtOH:H2O) | 3:1 (EtOH:H2O) |

Table 2 : Key analytical parameters for HPLC-MS characterization

| Parameter | Value |

|---|---|

| Column | Chromolith C18 |

| Flow Rate | 0.5 mL/min |

| Detection | ESI-MS (m/z 310.82 [M+H]+) |

| Gradient | 5–95% acetonitrile in 15 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.